1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

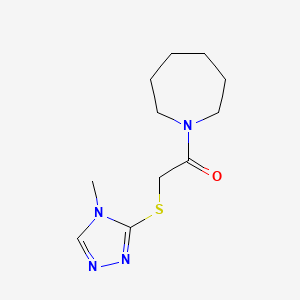

1-(Azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a seven-membered azepane ring linked via an ethanone bridge to a 4-methyl-1,2,4-triazole moiety through a thioether group. This structure combines lipophilic (azepane), electron-deficient (triazole), and sulfur-containing (thioether) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c1-14-9-12-13-11(14)17-8-10(16)15-6-4-2-3-5-7-15/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETLUZJWUVYPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Group: The triazole moiety is often introduced via a click chemistry reaction, such as the Huisgen cycloaddition, between an alkyne and an azide.

Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions using thiol and haloalkane precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles and electrophiles under basic or acidic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azepane or triazole rings.

Scientific Research Applications

1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or antifungal agent.

Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.

Biological Studies: The compound can be used as a probe to study biological processes involving azepane and triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves interactions with molecular targets such as enzymes or receptors. The azepane ring may interact with hydrophobic pockets, while the triazole group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, aromatic/heteroaromatic groups, and the nature of the thioether-linked side chains. Below is a detailed comparison based on physicochemical properties, synthetic routes, and bioactivity:

Structural and Physicochemical Properties

Key Observations :

- Melting Points : Hydroxyl or halogen substituents (e.g., 5 in ) increase melting points due to hydrogen bonding or polar interactions .

- Spectral Data : The C=O stretch in IR (~1670 cm⁻¹) and aromatic proton shifts in NMR (δ 7.0–8.5 ppm) are consistent across analogs .

Key Observations :

Biological Activity

1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an azepane ring and a triazole moiety, which may enhance its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 244.34 g/mol.

Structural Overview

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄OS |

| Molecular Weight | 244.34 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their antifungal and antibacterial activities.

A study highlighted that derivatives containing the triazole structure showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The azepane component may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with similar structures demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action appears to involve the inhibition of specific metabolic enzymes crucial for tumor growth.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and is a target in neurodegenerative diseases.

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways, altering cellular responses and promoting apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of related compounds:

- Antifungal Effects : A study demonstrated that triazole derivatives exhibited antifungal activity comparable to established antifungal agents like fluconazole. The azepane moiety was suggested to improve solubility and bioavailability .

- Cytotoxicity Against Cancer Cells : A synthesized derivative showed higher cytotoxicity against MCF-7 cells than other tested compounds. This suggests that modifications to the triazole structure can enhance anticancer activity.

Q & A

Basic: What are the key synthetic methodologies for preparing 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a chloroethanone intermediate and a triazole-thiol derivative. For example:

- React 2-chloro-1-(azepan-1-yl)ethanone with 4-methyl-4H-1,2,4-triazole-3-thiol in acetone under basic conditions (e.g., K₂CO₃) to facilitate thiolate formation.

- Stir at room temperature for 1 hour, filter, wash with ethanol, and recrystallize to purify .

Key Parameters Table:

| Reagent | Solvent | Base | Reaction Time | Yield |

|---|---|---|---|---|

| 4-methyl-4H-1,2,4-triazole-3-thiol | Acetone | K₂CO₃ | 1 hour | ~75% (estimated) |

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Use a combination of:

- Single-crystal X-ray diffraction (XRD): Determines bond lengths, angles, and crystal packing. For example, XRD data can confirm the planar geometry of the triazole ring and the thioether linkage .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., azepane’s methylene protons at δ ~1.5–2.0 ppm).

- FT-IR: Validate the C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and fume hood use to avoid skin/eye contact and inhalation .

- Waste Disposal: Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can discrepancies between experimental (XRD) and computational (DFT) structural data be resolved?

Methodological Answer:

Optimize computational parameters: Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to better approximate electron correlation .

Compare torsion angles: Discrepancies often arise from crystal packing forces absent in gas-phase DFT. Analyze intermolecular interactions (e.g., hydrogen bonds) in XRD data .

Validate with vibrational frequencies: Ensure computed IR spectra match experimental data to confirm functional group assignments .

Advanced: How are reaction conditions optimized for scalable synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetone) to enhance nucleophilicity of the thiolate.

- Base Selection: Use milder bases (e.g., K₂CO₃) to minimize side reactions vs. stronger bases like NaOH .

- Temperature Control: Elevated temperatures (40–50°C) may improve reaction rates but risk decomposition; monitor via TLC .

Advanced: How can molecular docking predict the compound’s bioactivity?

Methodological Answer:

Target Selection: Prioritize receptors with known triazole/thioether interactions (e.g., kinase enzymes).

Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfur-containing ligands.

Validation: Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with known inhibitors and validate via MD simulations .

Advanced: How should contradictory spectral data (e.g., NMR vs. IR) be addressed?

Methodological Answer:

Re-examine sample purity: Recrystallize or use column chromatography to remove impurities affecting spectral signals .

Cross-validate techniques: For example, use mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Dynamic effects: Consider tautomerism in the triazole ring, which may shift NMR peaks depending on solvent .

Advanced: What strategies improve salt formation and purification for derivatives?

Methodological Answer:

- Counterion Screening: Test inorganic (e.g., Na⁺, K⁺) and organic (e.g., morpholine) counterions for solubility and crystallinity .

- Crystallization Solvents: Use methanol/water mixtures (1:1) for inorganic salts and propan-2-ol for organic salts .

- Characterization: Confirm salt formation via conductivity measurements and XRD to identify lattice changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.